molecular formula C16H24N2O5S2 B2525533 N-methyl-2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetamide CAS No. 1448136-32-0

N-methyl-2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetamide

Cat. No.: B2525533
CAS No.: 1448136-32-0
M. Wt: 388.5
InChI Key: IIOHHXWPILSYLM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-methyl-2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetamide” consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . This structure is a common feature in many pharmaceuticals and plays a significant role in drug design .

Scientific Research Applications

Synthesis and Biological Activity

N-methyl-2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetamide and its derivatives have been extensively studied for their synthesis and biological activities. A research study focused on synthesizing N-substituted derivatives of acetamide that bear the piperidine moiety. These compounds displayed promising activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, with some compounds remaining inactive against lipoxygenase enzymes (Khalid et al., 2014).

Enzyme Inhibitory Activities

Another study synthesized derivatives bearing a piperidine nucleus and evaluated their activity against cholinesterase enzymes. Most compounds in this study exhibited promising activities (Khalid, 2012).

Anticancer and Antibacterial Applications

Compounds containing the piperidine nucleus have also shown potential in anticancer and antibacterial applications. A study synthesized N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and evaluated their antibacterial potentials, showing moderate inhibitory effects against various bacterial strains (Iqbal et al., 2017). Another study focused on the synthesis of derivatives with anticancer activity against human breast cancer cell lines, demonstrating significant activity compared to a reference drug (Al-Said et al., 2011).

Future Directions

The future directions for “N-methyl-2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetamide” and similar compounds lie in their potential applications in the pharmaceutical industry. Piperidine derivatives are present in more than twenty classes of pharmaceuticals and have various pharmacological applications . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

N-methyl-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S2/c1-17-16(19)13-24(20,21)15-7-10-18(11-8-15)25(22,23)12-9-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOHHXWPILSYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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